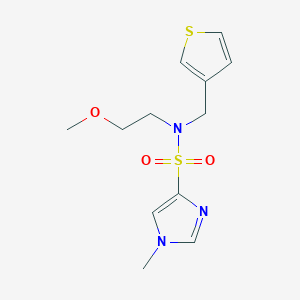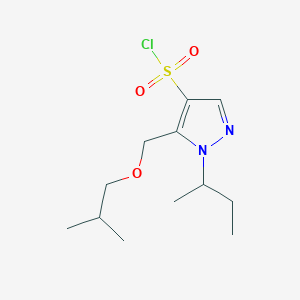
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide, also known as FPhPA, is a novel chemical compound that has recently gained attention in the scientific community. This compound has been synthesized using a unique method and has shown promising results in various research applications.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to improve cognitive function in rats with Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells and to induce apoptosis (cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models, making it a safe compound to work with. However, one limitation of this compound is that it is not very water-soluble, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as an anti-cancer agent. More research is needed to determine its mechanism of action and its effectiveness in treating different types of cancer. Finally, this compound could be used as a starting point for the development of new and more potent compounds with similar or different biological activities.
Synthesis Methods
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide has been synthesized using a multi-step synthetic route that involves the reaction of 2-fluorophenol with 2-bromo-2-methylpropane in the presence of a base to form 2-fluorophenyl-2-methylpropane. This intermediate is then reacted with 2,3-dimethoxypropene in the presence of an acid catalyst to form the final product, this compound.
Scientific Research Applications
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its ability to inhibit the growth of cancer cells and its potential as an anti-cancer agent.
properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4/c1-14(19-3,10-18-2)9-16-13(17)8-20-12-7-5-4-6-11(12)15/h4-7H,8-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWECSIUOEMCLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1F)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2785756.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2785758.png)

![2-[(3-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2785762.png)




![2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B2785770.png)

